Bractoppin

描述

布拉克托平是一种苯并咪唑衍生物,作为磷酸肽识别 BRCA1 串联 BRCT 结构域的的的选择性小分子抑制剂。 这种化合物因其能够中断 BRCA1 依赖的细胞信号传导,特别是在对 DNA 损伤的反应中而受到广泛关注 .

准备方法

合成路线和反应条件: 布拉克托平是通过一系列涉及苯并咪唑衍生物的化学反应合成的。

工业生产方法: 虽然布拉克托平的具体工业生产方法没有得到广泛的记录,但合成通常遵循标准的有机合成方案。 该过程涉及多个步骤,包括纯化和表征,以确保化合物的纯度和有效性 .

化学反应分析

反应类型: 布拉克托平主要经历取代反应,其中各种取代基被引入苯并咪唑核心以增强其活性。 这些反应通常在受控条件下进行,以确保获得所需产物 .

常用试剂和条件: 布拉克托平合成中常用的试剂包括苯并咪唑前体、磷酸肽底物和各种有机溶剂。 反应通常在惰性气氛下进行,以防止不必要的副反应 .

主要形成的产物: 这些反应形成的主要产物是布拉克托平本身,其特征是其对 BRCA1 串联 BRCT 结构域的高结合亲和力和选择性 .

科学研究应用

Research Findings and Case Studies

1. Structure-Activity Relationship Studies

Research has demonstrated that Bractoppin binds selectively to the BRCA1 tBRCT domain with nanomolar potency. Structure-activity relationship (SAR) studies have revealed critical residues involved in its binding mechanism, such as K1702 and F1662, which are essential for phosphopeptide recognition . These insights guide the optimization of this compound derivatives for enhanced efficacy.

2. In Vitro Studies

In laboratory settings, this compound has been effective in abrogating BRCA1 foci formation and inhibiting G2 phase cell cycle arrest induced by ionizing radiation. Two analogs of this compound were identified that further enhanced these effects, showcasing its potential for therapeutic applications against BRCA1-related cancers .

3. Organoid Models

Recent studies have utilized organoid models derived from borderline ovarian tumors to assess the antitumor activity of this compound. The compound was found to significantly inhibit cell cycle progression and promote apoptosis in these organoids, indicating its potential as a targeted therapy for difficult-to-treat ovarian tumors . This application highlights the importance of organoid technology in evaluating drug efficacy in a more physiologically relevant context.

Comparative Data Table

作用机制

布拉克托平通过选择性抑制 BRCA1 串联 BRCT 结构域对磷酸肽底物的识别来发挥作用。 这种抑制阻止 BRCA1 募集到 DNA 损伤部位,从而中断 BRCA1 依赖的细胞信号通路。 该化合物与 BRCA1 串联 BRCT 结构域内的特定残基结合,阻断磷酸肽结合位点并阻止底物结合 .

相似化合物的比较

布拉克托平在作为 BRCA1 串联 BRCT 结构域的磷酸肽识别抑制剂方面的选择性和效力方面是独一无二的。 类似的化合物包括其他靶向磷酸肽识别的苯并咪唑衍生物,但布拉克托平因其纳摩尔结合亲和力和对 BRCA1 依赖性信号传导的选择性抑制而脱颖而出 .

类似化合物列表:

- 靶向磷酸肽识别的苯并咪唑衍生物

- 其他 BRCA1 串联 BRCT 结构域的小分子抑制剂

布拉克托平独特的结合模式和高选择性使其成为研究 BRCA1 依赖性细胞过程和开发靶向疗法的宝贵工具。

生物活性

Bractoppin is a benzimidazole compound that has emerged as a significant inhibitor of phosphopeptide recognition by the BRCA1 tandem BRCT (tBRCT) domain, which plays a crucial role in DNA damage response and repair mechanisms. This article delves into the biological activity of this compound, highlighting its mechanism of action, structural characteristics, and potential therapeutic applications based on recent research findings.

This compound selectively inhibits the binding of phosphopeptides to the BRCA1 tBRCT domain, which is essential for mediating cellular responses to DNA damage. The compound demonstrates nanomolar potency in displacing cognate phosphopeptide substrates, such as BACH1, from the BRCA1 tBRCT domain. This inhibition interrupts critical signaling pathways involved in DNA repair processes.

Key Findings:

- Binding Affinity : this compound has a dissociation constant (Kd) of approximately 0.38 µM when binding to the wild-type BRCA1 tBRCT and 0.31 µM for the M1775R mutant, indicating its effectiveness against certain cancer-associated mutations .

- Structural Interactions : The binding mode of this compound involves favorable hydrophobic interactions and T-shaped pi-pi stacking with specific residues in the tBRCT domain, particularly Phe1662 .

Structural Features

The structural characteristics of this compound contribute significantly to its biological activity. The compound's design allows it to engage with key residues within the BRCA1 tBRCT domain that are responsible for recognizing phosphorylated serine residues in target peptides.

| Structural Component | Role |

|---|---|

| Benzimidazole Core | Central scaffold providing structural stability and interaction capability |

| Hydrophobic Pocket | Facilitates binding through hydrophobic interactions with tBRCT residues |

| piperazine Ring | Enhances solubility and cellular permeability |

In Vitro Studies

This compound has been extensively studied in vitro, revealing its ability to inhibit substrate recognition and disrupt BRCA1-mediated cellular responses to DNA damage. Key studies have demonstrated that:

- Inhibition of G2 Arrest : this compound effectively abrogates G2 arrest induced by DNA damage, allowing for continued cell cycle progression .

- Impact on RAD51 Recruitment : The compound diminishes BRCA1 recruitment to sites of DNA breaks, thereby reducing RAD51 assembly, which is vital for homologous recombination repair .

Case Studies

Recent case studies have illustrated this compound's potential in clinical applications, particularly in ovarian cancer treatment:

- Ovarian Tumor Organoids : In a study involving serous borderline ovarian tumors, this compound was shown to promote apoptosis and inhibit both homologous recombination and non-homologous end joining repair pathways in tumor cells . This suggests its utility as a therapeutic agent in managing recurrent ovarian tumors.

属性

分子式 |

C25H23FN4O |

|---|---|

分子量 |

414.5 g/mol |

IUPAC 名称 |

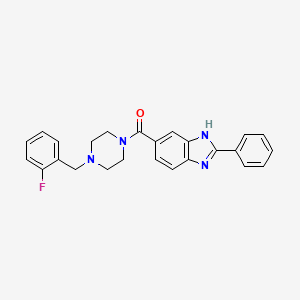

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(2-phenyl-3H-benzimidazol-5-yl)methanone |

InChI |

InChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28) |

InChI 键 |

UHDGSNOZRAAGIZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |

规范 SMILES |

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Bractoppin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。